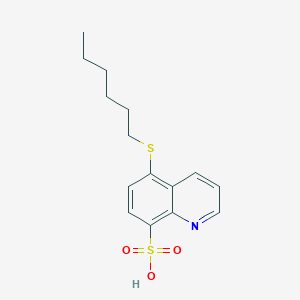

8-Quinolinesulfonic acid, 5-(hexylthio)-

Description

8-Quinolinesulfonic acid, 5-(hexylthio)-, is a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry due to its metal-chelating properties and versatile biological activities. The hexylthio (-S-C6H13) substituent at the 5-position introduces a sulfur-containing alkyl chain, which modifies electronic and steric properties compared to other substituents (e.g., sulfonic acid, sulfonamide, chloro).

Properties

Molecular Formula |

C15H19NO3S2 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

5-hexylsulfanylquinoline-8-sulfonic acid |

InChI |

InChI=1S/C15H19NO3S2/c1-2-3-4-5-11-20-13-8-9-14(21(17,18)19)15-12(13)7-6-10-16-15/h6-10H,2-5,11H2,1H3,(H,17,18,19) |

InChI Key |

LSUXYRPNJXCMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 8-Quinolinesulfonic acid, 5-(hexylthio)- typically follows a multi-step synthetic route beginning with quinoline or quinoline derivatives. The key steps involve:

- Introduction of the sulfonic acid group at the 8-position.

- Selective substitution at the 5-position with a hexylthio group.

- Purification and isolation of the final compound.

Sulfonation of Quinoline to Introduce the Sulfonic Acid Group

A common approach to obtain quinolinesulfonic acids involves the reaction of quinoline with sulfonating agents such as sulfonic acids or their derivatives. For example, quinoline can be reacted with 3-hydroxy-1-propane sulfonic acid under controlled conditions to yield anhydro-1-(3'-sulfopropyl)-quinolinium hydroxide, a related sulfonic acid derivative, through an 8-hour reaction at elevated temperature. This indicates that sulfonation at the 8-position is feasible via direct reaction with sulfonic acid reagents under prolonged heating.

Introduction of the Hexylthio Group at the 5-Position

The substitution of the quinoline ring at the 5-position with a hexylthio group (-S-C6H13) is generally achieved through nucleophilic aromatic substitution or via sulfonyl chloride intermediates. According to patent literature, sulfonic acid chlorides of quinoline derivatives can be reacted in the presence of nucleophilic catalysts such as imidazole or triazole to introduce substituents at specific ring positions. This suggests that the 5-(hexylthio) substitution can be performed by first converting the sulfonic acid to the sulfonyl chloride, followed by reaction with hexanethiol or a related thiol nucleophile under catalytic conditions to achieve the thioether linkage.

Metalation and Directed Functionalization Techniques

Advanced synthetic methods involve regioselective metalation of quinolinesulfonic acids using magnesium amides or other organometallic bases to direct substitution at the 5-position. Research demonstrates that 8-quinolinesulfonic acid can undergo amination and other substitutions via metalation with magnesium amides, enabling selective functionalization at desired positions on the quinoline ring. This approach can be adapted for the introduction of hexylthio groups by subsequent reaction with appropriate electrophiles or nucleophiles.

Reaction Conditions and Catalysts

The preparation often requires controlled temperature (ranging from ambient to elevated temperatures, e.g., 10°C to 180°C) and reaction times from several hours to days to optimize yield and selectivity. Catalysts such as nucleophilic heterocycles (imidazole, triazole) facilitate the substitution reactions, improving reaction rates and minimizing side reactions.

Data Table: Summary of Preparation Parameters

Research Findings and Analysis

- The sulfonation step is critical and must be carefully controlled to avoid over-sulfonation or polymerization side reactions.

- Use of nucleophilic catalysts such as imidazole and triazole enhances the efficiency of substitution reactions on quinoline sulfonyl chlorides, enabling selective introduction of the hexylthio group at the 5-position.

- Metalation techniques using magnesium amides provide a powerful tool for regioselective substitution on quinolinesulfonic acids, allowing for the introduction of various functional groups including thioalkyl chains.

- Reaction conditions such as temperature and time significantly affect the yield and purity of the final product; lower temperatures favor selectivity while higher temperatures may cause side reactions such as polymerization or dehydration of alcohols if present.

- The preparation methods are consistent with the synthesis of other quinoline derivatives used in pharmaceutical and catalytic applications, emphasizing the importance of precise control over reaction parameters.

Chemical Reactions Analysis

8-Quinolinesulfonic acid, 5-(hexylthio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the hexylthio group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Quinolinesulfonic acid, 5-(hexylthio)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and antiviral properties. 8-Quinolinesulfonic acid, 5-(hexylthio)- may have similar applications in drug development and therapeutic research.

Industry: The compound can be used in the development of materials with specific properties, such as light-emitting diodes and sensors.

Mechanism of Action

The mechanism of action of 8-Quinolinesulfonic acid, 5-(hexylthio)- involves its interaction with molecular targets, such as enzymes or receptors. The sulfonic acid group can enhance the compound’s solubility and binding affinity, while the hexylthio group can modulate its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Activities

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonic acid (-SO3H) and chloro (-Cl) groups, being electron-withdrawing, enhance metal-binding affinity and enzyme inhibition (e.g., catechol-O-methyltransferase, COMT) . In contrast, the hexylthio group (-S-C6H13) is electron-donating, which may reduce metal chelation but improve membrane permeability due to increased logP .

- Sulfonamide vs. Sulfonic Acid : Sulfonamide derivatives exhibit dual hydrogen-bonding capabilities, improving interactions with biological targets like tumor cell lines .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings :

Q & A

Basic: What are the established synthetic routes for 5-(hexylthio)-8-quinolinesulfonic acid?

Methodological Answer:

The synthesis typically involves two key steps: (1) preparation of 8-quinolinesulfochloride and (2) thioalkylation. Starting with 8-quinolinesulfonic acid, conversion to its sulfochloride derivative is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled anhydrous conditions . The sulfochloride intermediate is then reacted with hexylthiol (or hexyl bromide in the presence of sodium sulfide) in acetone-aqueous alcohol media to introduce the hexylthio group. Purification via crystallization or column chromatography is critical to isolate the final product. Reaction parameters such as temperature (40–60°C) and pH (neutral to slightly alkaline) must be optimized to minimize side reactions .

Basic: How is the purity and structural integrity of 5-(hexylthio)-8-quinolinesulfonic acid verified?

Methodological Answer:

Purity is assessed using HPLC (with UV detection at 254 nm) and elemental analysis (C, H, N, S content). Structural confirmation relies on:

- FTIR spectroscopy : Peaks at ~1180 cm⁻¹ (S=O stretching of sulfonic acid) and ~680 cm⁻¹ (C-S bond of thioether) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–9.0 ppm), hexyl chain signals (δ 0.8–1.6 ppm), and sulfonic acid protons (exchangeable, broad peak) .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 313.2 ([M-H]⁻) .

Advanced: How can computational methods aid in understanding the electronic properties of 5-(hexylthio)-8-quinolinesulfonic acid?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic transitions, HOMO-LUMO gaps, and charge distribution. For example:

- The sulfonic acid group lowers the LUMO energy, enhancing electron-accepting capacity .

- The hexylthio moiety influences intramolecular charge transfer, as shown in TD-DFT studies of related quinoline derivatives .

Software tools like Gaussian or ORCA are recommended for modeling. Solvent effects (e.g., water) should be included via polarizable continuum models (PCM) .

Advanced: What are the challenges in optimizing the synthesis yield of 5-(hexylthio)-8-quinolinesulfonic acid?

Methodological Answer:

Key challenges include:

- Competing side reactions : Over-alkylation or oxidation of the thioether group. Use inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₃ to mitigate .

- Purification : The polar sulfonic acid group complicates crystallization. Reverse-phase chromatography (C18 column, methanol-water gradient) improves separation .

- Scaling : Batch reactors may require pH adjustments (pH 6–7) and slow addition of hexyl bromide to maintain stoichiometry .

Application: How does 5-(hexylthio)-8-quinolinesulfonic acid interact with metal ions, and what methods are used to study these complexes?

Methodological Answer:

The compound acts as a bidentate ligand , coordinating via the sulfonic oxygen and quinoline nitrogen. Techniques for analysis include:

- Spectrophotometry : UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to determine stoichiometry (Job’s plot) and stability constants (log β = 4.5–6.0) .

- Fluorescence quenching : Metal binding reduces emission intensity at λₑₘ = 450 nm (excited-state electron transfer) .

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral vs. square planar) in single-crystal complexes .

Methodological: What spectroscopic techniques are most effective for characterizing thioether modifications in quinoline derivatives?

Methodological Answer:

- Raman spectroscopy : Strong C-S stretching vibrations at 630–670 cm⁻¹ confirm thioether formation .

- XPS (X-ray photoelectron spectroscopy) : Sulfur 2p peaks at ~164 eV (thioether) and ~168 eV (sulfonic acid) differentiate oxidation states .

- NMR relaxation studies : T₁/T₂ measurements reveal rotational mobility of the hexyl chain, critical for understanding solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.